Chlorine Substituent Effect: 4-Cl vs. Unsubstituted Phenyl Ring in Isothiazolidine-Dioxide Acetamides
Compound 946344-25-8 carries a chlorine atom at the 4-position of the central phenyl ring, a feature absent in the direct non-chlorinated analog N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide (CAS 946342-60-5). The chlorine substituent is predicted to increase the compound's lipophilicity by approximately 0.7–0.9 logP units (based on aromatic Cl substitution increments) and introduces a sigma-hole that can function as a halogen-bond acceptor in protein–ligand interactions, a feature unavailable to the non-chlorinated comparator . This physicochemical shift is relevant for membrane permeability and off-rate modulation in target-based screening cascades.
| Evidence Dimension | Calculated partition coefficient (cLogP) and halogen-bond donor capacity |
|---|---|
| Target Compound Data | cLogP estimated at 2.8–3.2 (based on SMILES CCOC1=CC=C(CC(=O)NC2=CC(N3CCCS3(=O)=O)=C(Cl)C=C2)C=C1); contains 4-chloro substituent |
| Comparator Or Baseline | CAS 946342-60-5: cLogP estimated at 2.0–2.3; no chlorine substituent |
| Quantified Difference | cLogP increase of approximately 0.7–0.9; qualitative difference in halogen-bond capacity |
| Conditions | Calculated using standard atom-based logP contribution methods (e.g., XLogP3, ACD/Labs fragment constants) |
Why This Matters
Lipophilicity and halogen-bond capability directly influence assay solubility, non-specific protein binding, and target residence time, meaning these two analogs are unlikely to be interchangeable in a screening funnel.
